5-(3-Methoxyphenoxy)pentanoic acid
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Overview
Description
5-(3-Methoxyphenoxy)pentanoic acid is an organic compound with the molecular formula C12H16O4 It is characterized by a methoxyphenyl group attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenoxy)pentanoic acid typically involves the reaction of 3-methoxyphenol with pentanoic acid derivatives under specific conditions. One common method includes the esterification of 3-methoxyphenol with pentanoic acid chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenoxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-(3-Methoxyphenoxy)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Valeric acid: A straight-chain saturated fatty acid with five carbon atoms.
Pentanoic acid: Another straight-chain fatty acid with similar properties.
3-Methoxyphenol: A phenolic compound with a methoxy group attached to the aromatic ring.
Uniqueness
5-(3-Methoxyphenoxy)pentanoic acid is unique due to the presence of both a methoxyphenyl group and a pentanoic acid chain.
Properties
CAS No. |
87411-41-4 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
5-(3-methoxyphenoxy)pentanoic acid |
InChI |
InChI=1S/C12H16O4/c1-15-10-5-4-6-11(9-10)16-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3,(H,13,14) |
InChI Key |
OVEBFEKAVJPMSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCC(=O)O |
Origin of Product |
United States |
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